molecular formula C17H21N3O2S B2396129 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone CAS No. 484694-57-7

1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone

Cat. No. B2396129
M. Wt: 331.43
InChI Key: BHVJYMJXXJVBGI-UHFFFAOYSA-N
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Description

1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone, also known as EPPES, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPES is a highly versatile compound, and its unique chemical properties make it an ideal candidate for a wide range of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-bromoethanethiol followed by reaction with 2-ethylpiperidine-1-carboxaldehyde.

Starting Materials
2-amino-5-phenyl-1,3,4-oxadiazole, 2-bromoethanethiol, 2-ethylpiperidine-1-carboxaldehyde

Reaction
Step 1: 2-amino-5-phenyl-1,3,4-oxadiazole is reacted with 2-bromoethanethiol in the presence of a base such as potassium carbonate in DMF to form 2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)ethanethiol., Step 2: The resulting product from step 1 is then reacted with 2-ethylpiperidine-1-carboxaldehyde in the presence of a base such as sodium methoxide in methanol to form the final product, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.

Mechanism Of Action

The mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is not fully understood. However, studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases.

Biochemical And Physiological Effects

1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the activity of enzymes that are involved in cancer cell growth. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammatory diseases. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors.

Advantages And Limitations For Lab Experiments

1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has several advantages as a research tool. It is a highly versatile compound that can be used in a wide range of applications. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties, making it a potential candidate for the development of sensors. However, the synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is also a relatively new compound, and its properties are not fully understood.

Future Directions

There are several future directions for the research of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown promising results as an anticancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone and to develop more effective treatments for cancer and inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has shown potential as a fluorescent probe for the detection of metal ions. Further research is needed to develop more sensitive and selective sensors based on 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.
In conclusion, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a highly versatile compound that has potential applications in various fields. Its unique chemical properties make it an ideal candidate for a wide range of applications. The synthesis of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the properties and potential applications of 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone.

Scientific Research Applications

1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been extensively studied for its potential applications in various fields. In the field of medicine, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit anticancer properties. Studies have shown that 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of material science, 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been found to exhibit excellent photoluminescent properties. 1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone has been used as a fluorescent probe for the detection of metal ions, making it a potential candidate for the development of sensors.

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-2-14-10-6-7-11-20(14)15(21)12-23-17-19-18-16(22-17)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVJYMJXXJVBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

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